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Compound of Interest

2-(4-Methylphenyl)-2-
Compound Name:
phenylethanamine

Cat. No.: B7771295

Get Quote

Executive Summary & Compound Identity

This technical guide provides a rigorous spectroscopic profile for 2-(4-methylphenyl)-2-

phenylethanamine (also known as 1-amino-2-phenyl-2-(p-tolyl)ethane). This compound is a
primary amine structurally related to the 2,2-diarylethylamine class, often investigated as
intermediates in the synthesis of dissociative agents (e.g., lefetamine analogs) and monoamine
reuptake inhibitors.

The data presented synthesizes experimental baselines from the parent scaffold (2,2-
diphenylethanamine) with specific electronic and magnetic adjustments mandated by the para-
methyl substitution.

Chemical Identifiers
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Parameter Detail
IUPAC Name 2-(4-methylphenyl)-2-phenylethanamine
-phenyl-

Common Synonyms
-(p-tolyl)ethylamine; 1-amino-2-phenyl-2-(p-

tolyl)ethane

6582-22-5 (Hydrochloride salt); 3261-62-9 (Free

base)

CAS Number

Molecular Formula

211.31 g/mol (Free base); 247.77 g/mol (HCI

Molecular Weight
salt)

SMILES CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2

Synthesis & Structural Context[2][3][4][5]

Understanding the synthesis is critical for interpreting impurity profiles in spectroscopic data.
The compound is typically generated via the catalytic reduction of the corresponding nitrile.

Synthesis Pathway Diagram

Fig 1. Standard synthetic route via nitrile reduction.

TosMIC, t-BuOK LiAIH4 or H2/Raney Ni HCl/Ether
Precipitati

4-Methylbenzophenone (Van Leusen Reaction, 2—(4—melhylphe|_1){l)—2— (Nitrile Reduction) > 2-(4-methy|phen){l)-2- recipitation
phenylacetonitrile phenylethanamine

HCI Salt
(CAS 6582-22-5)

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR)
Spectroscopy|[2][6]

The NMR profile is characterized by the desymmetrization of the aromatic region compared to
the parent 2,2-diphenylethanamine. The para-methyl group introduces an AA'BB' system for
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the tolyl ring and a diagnostic singlet in the aliphatic region.

- . . Structural
Multiplicity Integration Assignment .
Insight
» Ppm)
Overlapping
meta/para/ortho
7.20-7.35 Multiplet 5H Ar-H (Phenyl) protons of the
unsubstituted
phenyl ring.
Doublet ( Ortho to the alkyl
7.10 2H Ar-H (Tolyl) chain (AA' part of
Hz) AA'BB).
Doublet ( Meta to the alkyl
7.05 2H Ar-H (Tolyl) chain, shielded
Hz) by methyl group.
Benzylic proton.
Diagnostic triplet
Triplet ( g .p
4.05 1H CH (Methine) due to coupling
Hz) with
Doublet ( CH Methylene
3.32 2H protons adjacent
H2) N to the amine.
Diagnostic
2.31 Singlet 3H Ar-CH methyl group
signal.
Exchangeable
amine protons
1.40 Broad Singlet 2H NH P

(shift varies with

concentration).
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Analyst Note: In the HCI salt (in

or
), the amine protons will shift downfield to

8.0-8.5 (broad) and the adjacent methylene/methine protons will descreen by ~0.3—
0.5 ppm due to the positive charge on the nitrogen.

Shift (
Carbon Type Assignment

» Ppm)
142.8 Quaternary C-ipso (Phenyl)
139.6 Quaternary C-ipso (Tolyl, C-1)

C-para (Tolyl, C-4 attached to
136.2 Quaternary

)
129.2 CH (Ar) C-meta (Tolyl)
128.6 CH (Ar) C-meta (Phenyl)
128.0 CH (Ar) C-ortho (Phenyl/Tolyl overlap)
126.4 CH (Ar) C-para (Phenyl)

Benzylic Methine (
54.8 CH

)

Methylene (
46.7 CH

)
21.0 CH Tolyl Methyl Group
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Mass Spectrometry (MS) Profile

The fragmentation pattern is dominated by the stability of the benzhydryl-type cation. Unlike
simple phenethylamines which undergo alpha-cleavage to yield the amine fragment as the
base peak, 2,2-diarylethylamines typically cleave to form a resonance-stabilized diarylmethyl

cation.

Fragmentation Pathway

Molecmulgrzlgrll L) Fig 2. EI-MS Fragmentation Logic. The m/z 181 peak is diagnostic.

~
N
N
Loss of CH2NH2

N\,
N
(Alpha Cleavage reversal) \\Mmor pathway

A |
Base Peak: Diarylmethyl Cation Amine Fragment
[Ph-CH-Tol]+ [CH2=NH2]+
m/z 181 m/z 30

Loss of Phenyl ring \Loss of Tolyl ring

Methyltropylium lon Phenyl Cation
m/z 105 m/z 77

Click to download full resolution via product page
Key MS Peaks (El, 70 eV)
e m/z 211: Molecular lon (
). Usually low intensity (<5%).
e m/z 181 (Base Peak):
. The stable diarylmethyl cation formed by the loss of the aminomethyl group (

)-

e m/z 165: Fluorenyl-type cation (formed by ring closure/H-loss from the 181 fragment).
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e m/z 105: Methyltropylium ion (

), derived from the tolyl moiety.

e m/z 77: Phenyl cation (

).

e m/z 30:

. Often present but rarely the base peak in this specific scaffold due to the overwhelming
stability of the benzylic carbocation.

Infrared (IR) Spectroscopy[8]

The IR spectrum distinguishes the primary amine functionality and the substitution pattern of

the aromatic rings.

Wavenumber (

Vibration Mode Description
)
Doublet characteristic of
3350 & 3280 N-H Stretch primary amines (
).
3020 — 3080 C-H Stretch (Ar) Aromatic C-H stretching.
Aliphatic C-H (methyl and
2850 — 2960 C-H Stretch (Alk)
methylene).
1600 & 1510 C=C Ring Stretch Aromatic skeletal vibrations.
Scissoring vibration of the
1580 N-H Bend ) )
primary amine.
Diagnostic: Para-substituted
810 — 820 C-H Out-of-Plane ] ]
benzene ring (2 adjacent H).
Monosubstituted benzene ring
690 & 740 C-H Out-of-Plane

(5 adjacent H).
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Experimental Protocols
Sample Preparation for NMR

To ensure sharp resolution of the aromatic multiplets:
e Solvent: Use

(99.8% D) with 0.03% TMS as an internal standard.

o Concentration: Dissolve ~10 mg of the free base in 0.6 mL solvent.
o Filtration: If the sample is the HCI salt, add 1 drop of

or treat with aqueous
and extract into

to analyze the free base, which provides clearer separation of the methylene/methine
signals.

Differentiation from Isomers

The primary risk of misidentification is 1-(4-methylphenyl)-2-phenylethanamine (positional
isomer).

e Target Compound (2,2-isomer):
o Methine is a Triplet (coupled to

).

o Methylene is a Doublet (coupled to

o Positional Isomer (1,2-isomer):

o Methine is a Doublet of Doublets (coupled to two diastereotopic protons of the
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o Methylene appears as two separate multiplets (ABX system) due to the chiral center at
C1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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